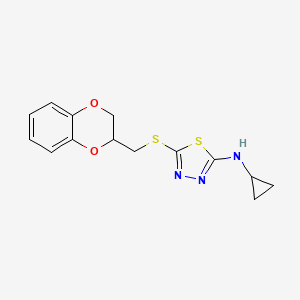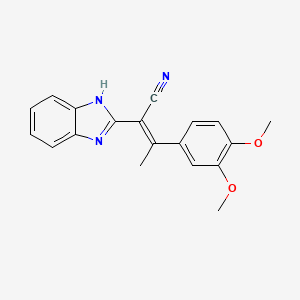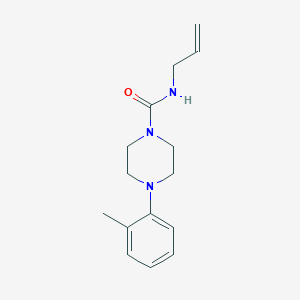![molecular formula C14H21N3O2 B7455182 N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide, also known as AZD0328, is a small molecule compound that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of pyrrole-2-carboxamide compounds and has been shown to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease processes. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and cell survival.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. It has also been shown to have a protective effect on the heart and other organs in preclinical models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide for lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in disease processes. However, one limitation is that it may not accurately reflect the complexity of disease processes in humans, and further studies are needed to determine its potential clinical applications.
Direcciones Futuras
There are several future directions for research on N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, particularly in combination with other drugs. Another area of research is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide involves the reaction of 1-methylpyrrole-2-carboxylic acid with N-(2-azepanyl)glycine methyl ester in the presence of a coupling reagent. The resulting product is then deprotected to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in preclinical models of cancer, and it has also been found to have anti-inflammatory effects in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-16-8-6-7-12(16)14(19)15-13(18)11-17-9-4-2-3-5-10-17/h6-8H,2-5,9-11H2,1H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZLITQCPDVMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC(=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7455101.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]ethanone](/img/structure/B7455108.png)

![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)


![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)

![3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7455195.png)